2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine
Description
2-Chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine is a purine derivative featuring a chlorine atom at position 2 and a sulfanyl group at position 6 substituted with a 2,5-dimethylphenyl moiety. Purines are heterocyclic aromatic compounds with a wide range of biological activities, often serving as core structures in pharmaceuticals and agrochemicals. This compound’s structural uniqueness lies in the electron-donating methyl groups at the 2- and 5-positions of the phenyl ring, which influence its electronic and steric properties. Potential applications include roles as kinase inhibitors or intermediates in drug development, though specific biological data remain unverified in the evidence.
Properties
CAS No. |
646510-58-9 |
|---|---|
Molecular Formula |
C13H11ClN4S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4S/c1-7-3-4-8(2)9(5-7)19-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChI Key |
WSYYMPAPBKDAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylthiophenol and 2,6-dichloropurine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.
Nucleophilic Substitution: The deprotonated thiol group attacks the 6-position of 2,6-dichloropurine, replacing the chlorine atom with the 2,5-dimethylphenylsulfanyl group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfanyl group.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with potential biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate nucleophiles for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation of the sulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purines can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: The major product of reduction is the original sulfanyl compound.
Scientific Research Applications
2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.
Comparison with Similar Compounds
Substituent Electronic Effects
- 2,5-Dimethylphenyl : The methyl groups donate electron density via inductive effects, increasing the sulfur atom’s electron richness. This may enhance nucleophilic reactivity or interactions with electron-deficient biological targets .
- 2-Chlorophenyl : The chlorine atom withdraws electron density, reducing sulfur’s nucleophilicity. This could alter binding specificity in enzymatic systems compared to dimethylphenyl analogs .
Lipophilicity and Steric Effects
- In contrast, the 2,5-dimethylphenyl group balances moderate lipophilicity with manageable steric hindrance .
- Benzylsulfanyl derivatives () offer conformational flexibility, which may facilitate binding to diverse protein pockets but could reduce target specificity .
Research Findings and Implications
While direct biological data for 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine are absent in the evidence, extrapolation from related compounds provides insights:
Photosystem II Inhibition : highlights that substituent position and lipophilicity critically influence PET-inhibiting activity in hydroxynaphthalene-carboxamides. By analogy, the dimethylphenyl group’s electron-donating properties in the purine derivative could enhance interactions with photosynthetic or enzymatic targets, though this remains speculative .
Kinase Inhibition Potential: Adamantane-substituted purines () show that bulky substituents improve binding to hydrophobic kinase domains. The dimethylphenyl group, while less bulky than adamantane, may still confer favorable interactions in similar contexts .
Metabolic Stability : Compared to chlorophenyl or naphthyl analogs, the dimethylphenyl group’s moderate lipophilicity could reduce metabolic degradation, enhancing bioavailability in drug design .
Biological Activity
2-Chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by a chloro group at the 2-position and a sulfanyl group at the 6-position of the purine ring. These functional groups are crucial for its biological activity, as they participate in interactions with enzymes and receptors.
The biological activity of 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in purine metabolism. This inhibition can affect cellular proliferation and survival pathways.
- Binding Interactions : The chloro and sulfanyl groups facilitate binding to active sites on target proteins, potentially modulating their activities through covalent or non-covalent interactions .
Anticancer Activity
Research indicates that 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine may possess anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells by targeting specific metabolic pathways associated with tumor growth.
Table 1: Anticancer Activity Studies
Antitubercular Activity
Recent studies have identified similar purine derivatives as effective against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analyses suggest that modifications in the purine scaffold can enhance antitubercular activity by inhibiting essential enzymes like DprE1 involved in cell wall biosynthesis .
Table 2: Antitubercular Activity Studies
| Compound | MIC (µM) | Target Enzyme |
|---|---|---|
| 2-Chloro-6-DMP | 5 | DprE1 |
| Control Compound | 50 | DprE1 |
Case Study 1: Anticancer Efficacy in Leukemia
A study involving pediatric acute lymphoblastic leukemia (ALL) patients demonstrated that derivatives of mercaptopurine, closely related to our compound, showed varying levels of efficacy based on metabolic enzyme activity. High levels of thioguanine nucleotides correlated with better treatment outcomes .
Case Study 2: Tuberculosis Treatment
In a laboratory setting, compounds structurally related to 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine were tested against Mtb strains. Compounds exhibiting low micromolar MIC values were identified as promising candidates for further development .
Safety and Toxicity
Safety assessments indicate that while the compound exhibits potent biological activity, its toxicity profile must be thoroughly evaluated. Preliminary cytotoxicity assays suggest that at certain concentrations, it may be well-tolerated by normal cells, but further studies are warranted to establish a comprehensive safety profile.
Table 3: Cytotoxicity Assays
| Cell Type | Concentration (µM) | Viability (%) |
|---|---|---|
| RAW 264.7 | 8 | 85 |
| Caco-2 | 10 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
